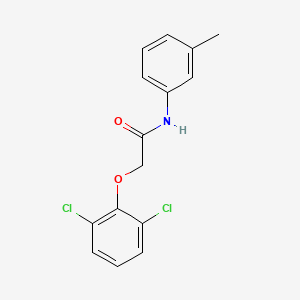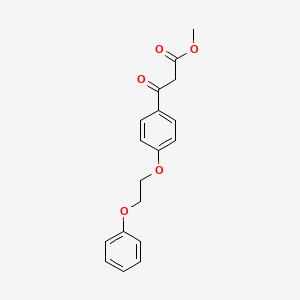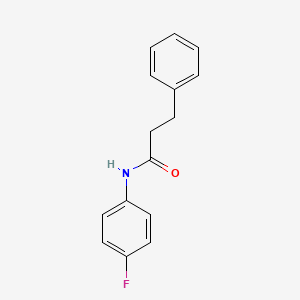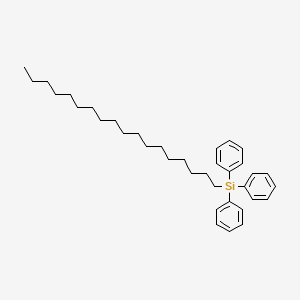
Octadecyl(triphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl(triphenyl)silane is an organosilicon compound characterized by a long-chain hydrocarbon (18 carbons) bonded to a silicon atom through a carbon-silicon bond. This compound is widely used in various applications due to its high surface activity, making it an excellent adsorbent for non-polar organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl(triphenyl)silane typically involves the reaction of trichlorosilane with octadecene in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions include a temperature range of 100-150°C and a pressure of 1-2 atm .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction mixture is then purified using distillation and recrystallization techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Octadecyl(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different functional groups.
Substitution: Substitution reactions involve replacing the hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different functional groups.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Octadecyl(triphenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a surface modifier and adsorbent for non-polar organic compounds.
Biology: Employed in the modification of biological surfaces to enhance hydrophobicity.
Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent surface activity
Mechanism of Action
The mechanism of action of Octadecyl(triphenyl)silane involves its ability to form strong chemical bonds with various substrates. The long hydrocarbon chain provides hydrophobic properties, while the silicon atom forms stable bonds with other elements. This combination allows the compound to modify surfaces and enhance their properties .
Comparison with Similar Compounds
Similar Compounds
Octadecylsilane: Similar in structure but lacks the triphenyl groups.
Trichlorosilane: Used as a precursor in the synthesis of various organosilicon compounds.
Octadecyltrichlorosilane: Similar in structure but contains three chlorine atoms instead of triphenyl groups
Uniqueness
Octadecyl(triphenyl)silane is unique due to the presence of both a long hydrocarbon chain and triphenyl groups. This combination provides enhanced surface activity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
6623-64-9 |
|---|---|
Molecular Formula |
C36H52Si |
Molecular Weight |
512.9 g/mol |
IUPAC Name |
octadecyl(triphenyl)silane |
InChI |
InChI=1S/C36H52Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-37(34-27-20-17-21-28-34,35-29-22-18-23-30-35)36-31-24-19-25-32-36/h17-25,27-32H,2-16,26,33H2,1H3 |
InChI Key |
FOGRQNLYMPEPON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



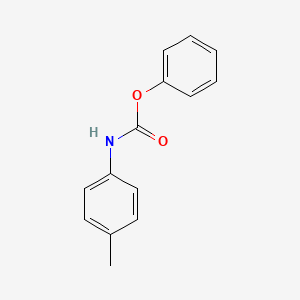
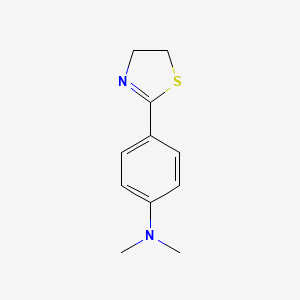
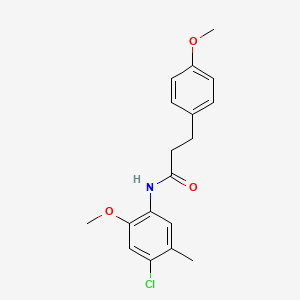
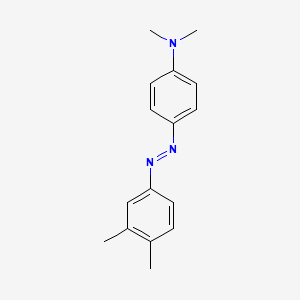

![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)




